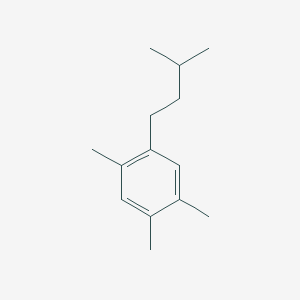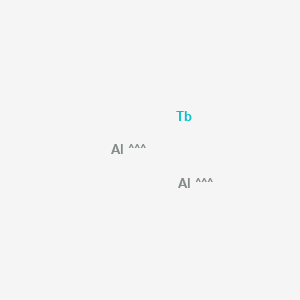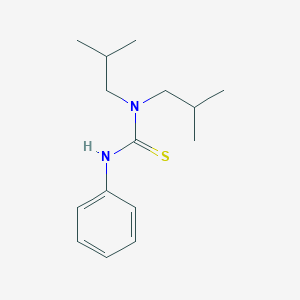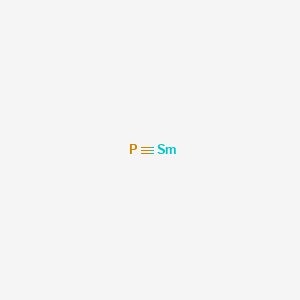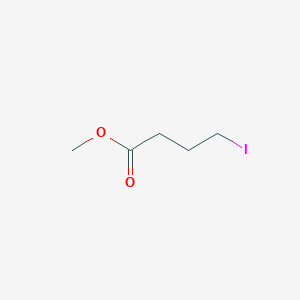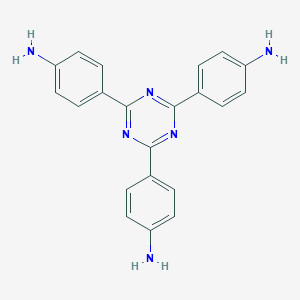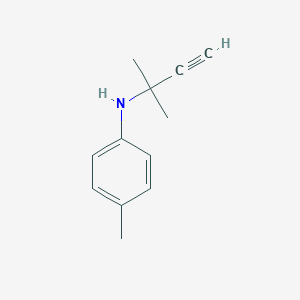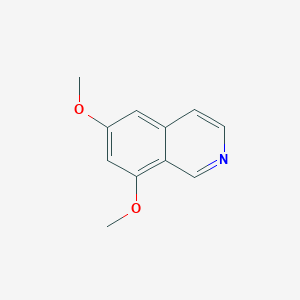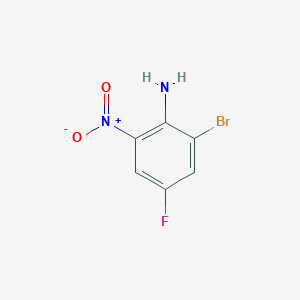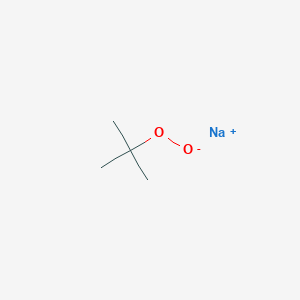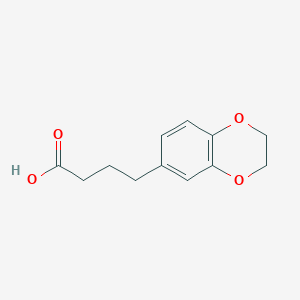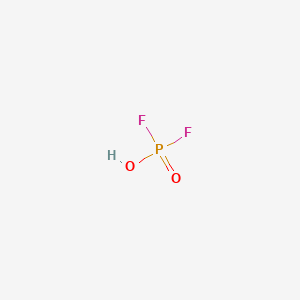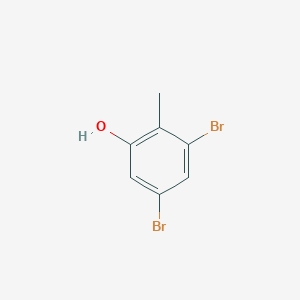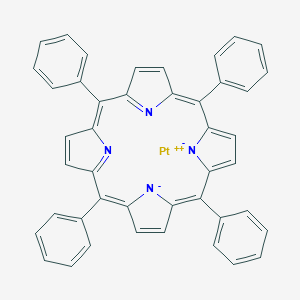
Platine(2+); 5,10,15,20-tétraphénylporphyrine-22,23-diure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide: is a coordination compound characterized by a central platinum ion coordinated to a porphyrin ligand. The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion. This compound is known for its unique chemical properties and applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry: In chemistry, Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is used as a catalyst in various organic reactions. Its unique coordination properties make it valuable for facilitating complex chemical transformations .
Biology: The compound has applications in biological research, particularly in studying metalloproteins and enzyme mimetics. Its ability to mimic the active sites of certain enzymes makes it a useful tool for understanding biological processes .
Medicine: In medicine, the compound is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer .
Industry: Industrial applications include its use in the development of sensors and materials with specific optical and electronic properties. The compound’s stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
Target of Action
Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .
Biochemical Pathways
Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .
Action Environment
The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide typically involves the reaction of platinum salts with 5,10,15,20-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the platinum ion with the porphyrin ligand.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and controlled reaction environments to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s properties.
Substitution: The porphyrin ligand can undergo substitution reactions, where different functional groups replace existing ones on the macrocycle.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while substitution reactions can yield derivatives with modified functional groups .
Comparaison Avec Des Composés Similaires
Platinum(2+) 5,10,15,20-tetrakis(pentafluorophenyl)porphine-21,23-diide: This compound has a similar structure but with pentafluorophenyl groups instead of phenyl groups.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): This cobalt-based compound shares the tetraphenylporphyrin ligand but with cobalt as the central metal ion.
Uniqueness: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is unique due to the specific coordination environment provided by the platinum ion and the tetraphenylporphyrin ligand. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Propriétés
Numéro CAS |
14187-14-5 |
|---|---|
Formule moléculaire |
C44H28N4Pt |
Poids moléculaire |
807.8 g/mol |
Nom IUPAC |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
Clé InChI |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


